molecular formula C16H20F2N2O4 B2536301 N1-(2,4-difluorophenyl)-N2-((1-(2-hydroxyethoxy)cyclopentyl)methyl)oxalamide CAS No. 2210054-50-3

N1-(2,4-difluorophenyl)-N2-((1-(2-hydroxyethoxy)cyclopentyl)methyl)oxalamide

Cat. No.: B2536301
CAS No.: 2210054-50-3
M. Wt: 342.343
InChI Key: WCDGOBLXIUNMOG-UHFFFAOYSA-N
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Description

N1-(2,4-difluorophenyl)-N2-((1-(2-hydroxyethoxy)cyclopentyl)methyl)oxalamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a difluorophenyl group, a hydroxyethoxy group, and a cyclopentylmethyl group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2,4-difluorophenyl)-N2-((1-(2-hydroxyethoxy)cyclopentyl)methyl)oxalamide typically involves multiple steps, starting with the preparation of the key intermediates. One common route includes the following steps:

    Formation of the Difluorophenyl Intermediate:

    Cyclopentylmethyl Intermediate: The cyclopentylmethyl group is introduced through a series of reactions, including alkylation and hydroxyethylation.

    Oxalamide Formation: The final step involves the coupling of the difluorophenyl and cyclopentylmethyl intermediates with oxalyl chloride under controlled conditions to form the oxalamide linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N1-(2,4-difluorophenyl)-N2-((1-(2-hydroxyethoxy)cyclopentyl)methyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethoxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The oxalamide linkage can be reduced to form amines.

    Substitution: The difluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to substitute the fluorine atoms on the phenyl ring.

Major Products

    Oxidation: Ketones or aldehydes.

    Reduction: Amines.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

N1-(2,4-difluorophenyl)-N2-((1-(2-hydroxyethoxy)cyclopentyl)methyl)oxalamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of N1-(2,4-difluorophenyl)-N2-((1-(2-hydroxyethoxy)cyclopentyl)methyl)oxalamide involves its interaction with specific molecular targets. The difluorophenyl group can interact with hydrophobic pockets in proteins, while the oxalamide linkage can form hydrogen bonds with active site residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N1-(2,4-difluorophenyl)-N2-(cyclopentylmethyl)oxalamide: Lacks the hydroxyethoxy group, which may affect its solubility and reactivity.

    N1-(2,4-difluorophenyl)-N2-((1-(methoxyethoxy)cyclopentyl)methyl)oxalamide: Contains a methoxy group instead of a hydroxy group, potentially altering its hydrogen bonding capabilities.

Uniqueness

N1-(2,4-difluorophenyl)-N2-((1-(2-hydroxyethoxy)cyclopentyl)methyl)oxalamide is unique due to the presence of both the hydroxyethoxy and cyclopentylmethyl groups, which confer distinct chemical and biological properties. This combination of functional groups allows for versatile applications and interactions with various molecular targets.

Properties

IUPAC Name

N'-(2,4-difluorophenyl)-N-[[1-(2-hydroxyethoxy)cyclopentyl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20F2N2O4/c17-11-3-4-13(12(18)9-11)20-15(23)14(22)19-10-16(24-8-7-21)5-1-2-6-16/h3-4,9,21H,1-2,5-8,10H2,(H,19,22)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCDGOBLXIUNMOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CNC(=O)C(=O)NC2=C(C=C(C=C2)F)F)OCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20F2N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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